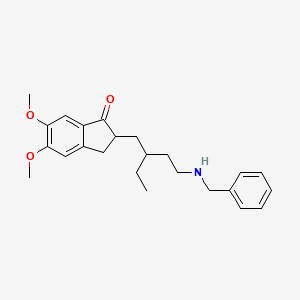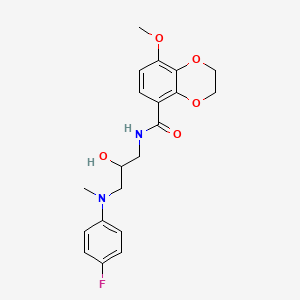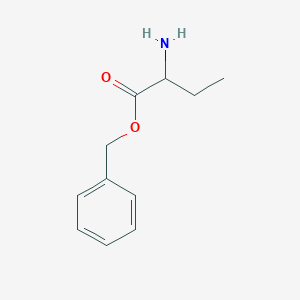
Benzyl a-aminobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl a-aminobutyrate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the alpha carbon of an aminobutyrate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl a-aminobutyrate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl bromide with a-aminobutyric acid in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of this compound precursors using palladium on carbon (Pd/C) as a catalyst. This method allows for the selective reduction of specific functional groups, leading to high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl a-aminobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl a-aminobutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce benzyl a-aminobutanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed:
Oxidation: Benzyl a-aminobutyric acid.
Reduction: Benzyl a-aminobutanol.
Substitution: Various benzyl-substituted aminobutyrates.
Applications De Recherche Scientifique
Benzyl a-aminobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential role in modulating biological pathways. It can be used as a probe to investigate enzyme-substrate interactions.
Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzyl a-aminobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes involved in amino acid metabolism. The benzyl group enhances its binding affinity to certain receptors, leading to modulation of signaling pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.
Comparaison Avec Des Composés Similaires
- Benzyl a-aminobutyric acid
- Benzyl a-aminobutanol
- Benzyl a-aminobutyramide
Comparison: Benzyl a-aminobutyrate is unique due to its ester functional group, which imparts distinct chemical reactivity compared to its acid, alcohol, and amide counterparts. This uniqueness makes it a valuable compound for specific synthetic applications and biological studies.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
benzyl 2-aminobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
Clé InChI |
CDENZIFHXOBSOW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


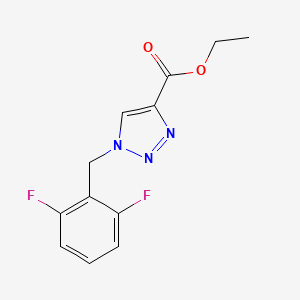
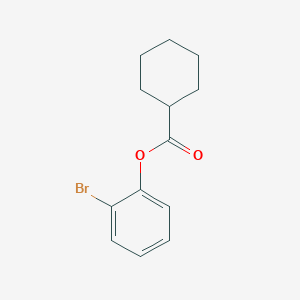
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
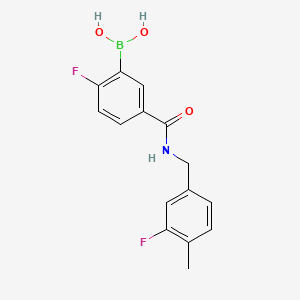
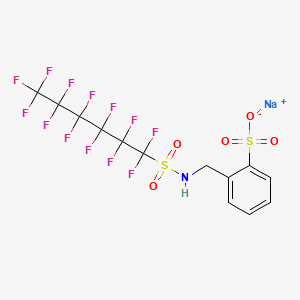
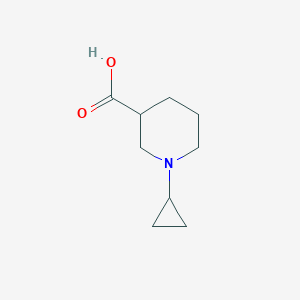
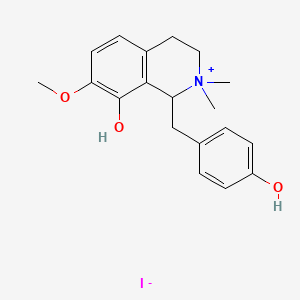
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
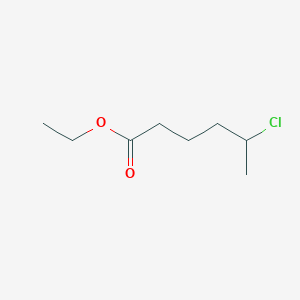
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
